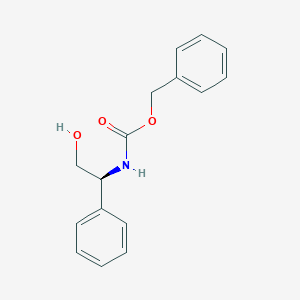

Cbz-(S)-2-phenylglycinol

Description

Significance of Enantiopure Compounds in Chemical Research

Enantiopure compounds, which consist of a single enantiomer, are vital in numerous research areas, most notably in the pharmaceutical industry. catalysis.blog The biological systems of living organisms are inherently chiral, often exhibiting specific interactions with only one enantiomer of a drug molecule. wikipedia.orgnumberanalytics.com The other enantiomer might be inactive or, in some cases, cause undesirable or harmful effects. wikipedia.org The infamous case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, tragically underscored the critical importance of enantiopurity in drug development. numberanalytics.com Consequently, the demand for enantiomerically pure compounds has driven significant advancements in synthetic methodologies. numberanalytics.comub.edu

The precise three-dimensional arrangement of atoms in a molecule can dictate its biological activity, a principle that extends to agrochemicals and other bioactive compounds. numberanalytics.com Enzymes and receptors within biological systems are highly stereoselective, meaning they can differentiate between enantiomers. numberanalytics.comnumberanalytics.com This specificity is fundamental to molecular recognition and biological processes. numberanalytics.com

Role of Chiral Amino Alcohols as Versatile Synthons

Chiral amino alcohols are a prominent class of compounds that serve as versatile synthons—building blocks—in organic synthesis. unr.edu.arsciengine.com Their utility stems from the presence of two distinct functional groups, an amino and a hydroxyl group, attached to a chiral backbone. This bifunctionality allows for a wide range of chemical transformations and the construction of complex molecular architectures. acs.org

These compounds are frequently employed as chiral auxiliaries, which are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. acs.org They are also precursors to chiral ligands, which are essential for developing highly enantioselective catalysts. unr.edu.arsciengine.com The development of efficient methods for the synthesis of chiral amino alcohols, including biocatalytic approaches using engineered enzymes, continues to be an active area of research. frontiersin.org

Overview of Phenylglycinol Derivatives in Asymmetric Transformations

Within the family of chiral amino alcohols, phenylglycinol derivatives are particularly noteworthy for their widespread use in asymmetric transformations. (S)-2-Phenylglycinol and its derivatives are readily accessible and have proven to be effective in a variety of applications. researchgate.net They can be used to create chiral auxiliaries, such as oxazolidinones, which guide the stereoselective alkylation of enolates. chemsrc.com

Furthermore, phenylglycinol derivatives are instrumental in the synthesis of chiral ligands for metal-catalyzed reactions and as organocatalysts in their own right. unibo.itmdpi.com For instance, (S)-2-phenylglycinol has been shown to catalyze direct asymmetric aldol (B89426) reactions. researchgate.net The phenyl group provides a rigid and sterically defined environment that can effectively influence the stereochemical course of a reaction. The versatility of phenylglycinol derivatives has been demonstrated in their application to the synthesis of complex natural products and other biologically active molecules. acs.orgrsc.org

Cbz-(S)-2-phenylglycinol: A Key Player

This compound, with the full chemical name benzyl (B1604629) ((S)-1-hydroxy-2-phenylethyl)carbamate, is a derivative of (S)-2-phenylglycinol where the amino group is protected by a benzyloxycarbonyl (Cbz) group. This protecting group is stable under a variety of reaction conditions but can be readily removed when necessary, making this compound a valuable intermediate in multi-step syntheses. lookchem.comrsc.org

The presence of the Cbz group enhances the utility of the phenylglycinol scaffold, allowing for selective reactions at the hydroxyl group. This compound serves as a crucial precursor in the synthesis of more complex chiral ligands and auxiliaries. synquestlabs.com Its applications are found in various asymmetric reactions, including the synthesis of α-amino acids and their derivatives. researchgate.netrenyi.hu

The structural and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 130406-31-4 |

| Molecular Formula | C16H17NO3 |

| Molecular Weight | 271.31 g/mol |

| Appearance | Solid |

| Chirality | (S) |

Table 1: Physicochemical Properties of this compound synquestlabs.com

Research has demonstrated the utility of Cbz-protected amino alcohols in various synthetic strategies. For example, they are used in the synthesis of N-protected β-amino sulfoxides and as starting materials for heterocyclizations. The Cbz group is a common choice for nitrogen protection in the Sharpless asymmetric aminohydroxylation, a powerful method for creating vicinal amino alcohols. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-11-15(14-9-5-2-6-10-14)17-16(19)20-12-13-7-3-1-4-8-13/h1-10,15,18H,11-12H2,(H,17,19)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSCPMJLIZGTHY-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Protected S 2 Phenylglycinol Derivatives

Enantioselective Synthesis of (S)-2-Phenylglycinol Precursors

The creation of the (S)-2-phenylglycinol scaffold is the foundational step. Various asymmetric chemical and biocatalytic methods have been developed to produce this chiral amino alcohol with high enantiopurity.

The Sharpless Asymmetric Aminohydroxylation (ASAH) is a powerful method for the direct, enantioselective synthesis of 1,2-amino alcohols from alkenes. nih.gov This reaction typically employs an osmium tetroxide (OsO₄) catalyst in conjunction with a chiral ligand derived from cinchona alkaloids, such as dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivatives. nih.govgoogle.com The nitrogen source is often a salt of an N-halosulfonamide, -amide, or -carbamate. nih.gov

The reaction proceeds via a syn-selective addition of the amino and hydroxyl groups across the double bond of an alkene. nih.gov For the synthesis of phenylglycinol derivatives, styrene (B11656) is a common starting material. nih.gov The choice of the chiral ligand dictates the stereochemical outcome, allowing for the selective synthesis of either the (R) or (S) enantiomer.

In one reported synthesis, the F ring (S)-phenylglycinol precursor (62) for a complex molecule was produced from nitro vinylbenzene (63) using an ASAH reaction in the presence of sodium N-chloro-N-((benzyloxy)carbonyl)carbamate (CbzNClNa). nih.gov This specific transformation yielded the desired (S)-phenylglycinol derivative in 88% yield and with 95% enantiomeric excess (ee). nih.gov Conversely, using a different ligand, the G ring precursor (60), an (R)-phenylglycinol, was synthesized from vinylbenzene (61) in 75% yield and 97% ee. nih.gov These examples underscore the versatility and high stereocontrol of the ASAH reaction in accessing enantiopure phenylglycinol precursors. nih.gov

| Starting Material | Ligand Class | N-Source | Product | Yield | ee (%) |

| Nitro vinylbenzene (63) | (DHQ)₂-based | CbzNClNa | (S)-phenylglycinol derivative (62) | 88% | 95% |

| Vinylbenzene (61) | (DHQD)₂-based | Not specified | (R)-phenylglycinol (60) | 75% | 97% |

Table 1: Examples of Sharpless Asymmetric Aminohydroxylation for Phenylglycinol Synthesis. nih.gov

The Strecker synthesis, a classic method for producing α-amino acids, can be adapted into an asymmetric process using chiral auxiliaries. (R)-phenylglycinol itself is frequently employed as an effective chiral auxiliary in these reactions to synthesize other amino acids. rsc.orgacademie-sciences.fr

In a notable Strecker-type reaction for synthesizing α,α-disubstituted α-amino acids, (R)-phenylglycinol is reacted with an α-aryl ketone. acs.orgnih.gov The initial condensation, typically performed by heating in toluene (B28343) with azeotropic removal of water, produces a mixture of an imine and a 1,3-oxazolidine. acs.org This mixture is then treated with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to yield the corresponding α-aminonitrile as a mixture of diastereomers. acs.orgnih.gov

A key finding is that while the diastereomeric aminonitriles are often difficult to separate, their subsequent protection with a benzyloxycarbonyl (Cbz) group facilitates their separation by column chromatography. acs.orgnih.gov For the reaction of acetophenone (B1666503) with (R)-phenylglycinol, the resulting aminonitriles were formed in a diastereomeric ratio of approximately 2:1. acs.org After N-protection with a Cbz group, the two diastereomers were successfully separated, providing a route to enantiomerically distinct α-methylphenylglycine derivatives. acs.org This methodology demonstrates a powerful application of a phenylglycinol-derived auxiliary to control stereochemistry, which is then resolved following the introduction of the Cbz protecting group. acs.orgnih.gov

| Ketone | Chiral Auxiliary | Key Steps | Diastereomeric Ratio | Separation Method |

| Acetophenone | (R)-phenylglycinol | 1. Condensation 2. Reaction with TMSCN | ~2:1 | Separation of N-Cbz protected derivatives via column chromatography |

| 5-Bromo-1-indanone | (R)-phenylglycinol | 1. Condensation 2. Reaction with TMSCN 3. Esterification | Not specified | Separation of N-Cbz protected derivatives |

Table 2: Asymmetric Strecker-Type Reaction using (R)-Phenylglycinol as a Chiral Auxiliary. acs.org

Sharpless Asymmetric Aminohydroxylation Routes

Introduction and Removal of the Benzyloxycarbonyl (Cbz) Protecting Group

The Cbz group is a widely used amine-protecting group in organic synthesis due to its stability under various conditions and the multiple methods available for its selective removal.

The introduction of the benzyloxycarbonyl (Cbz) group onto the nitrogen atom of (S)-2-phenylglycinol is a straightforward and common procedure. The primary purpose of this protection is to shield the nucleophilic and basic amino group from participating in undesired side reactions during subsequent synthetic steps. vulcanchem.comrsc.org

The most common method for N-protection involves reacting the amino alcohol with benzyl (B1604629) chloroformate (CbzCl or Z-Cl) in the presence of a base. vulcanchem.comclockss.org The base, often an aqueous solution of a bicarbonate such as sodium bicarbonate (NaHCO₃) or a carbonate, neutralizes the hydrochloric acid generated during the reaction. clockss.org The reaction is typically performed in a two-phase system (e.g., CH₂Cl₂-H₂O) or in a suitable organic solvent. clockss.org This method is highly efficient and generally proceeds in high yield without racemization of the chiral center. vulcanchem.com The resulting Cbz-protected compound is typically a stable, crystalline solid that is amenable to purification by standard techniques. synquestlabs.com

The removal of the Cbz group is a critical step to liberate the free amine in the final product or at an intermediate stage. The versatility of the Cbz group stems from the numerous deprotection methods available, which allows for its removal under conditions that are compatible with other functional groups in the molecule.

Catalytic Hydrogenolysis: The most common method for Cbz deprotection is catalytic hydrogenolysis. vulcanchem.com This involves treating the Cbz-protected compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). nih.govorganic-chemistry.org The reaction is usually carried out in a protic solvent like methanol (B129727) or ethanol (B145695) and proceeds under mild conditions, often at room temperature and atmospheric pressure. The reaction breaks the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. organic-chemistry.org The efficiency of this process can be enhanced by using additives; for instance, the combined use of Pd/C and niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate the hydrogenative deprotection of N-Cbz groups. acs.org

Acidic Conditions: The Cbz group can also be cleaved under strong acidic conditions, such as with hydrogen bromide (HBr) in acetic acid. vulcanchem.com This method is effective but less mild than hydrogenolysis and may not be suitable for substrates containing acid-sensitive functional groups.

Lewis Acid-Mediated Deprotection: A recently developed mild method allows for the selective deprotection of the N-Cbz group in the presence of other sensitive groups, such as O-benzyl (O-Bn) and N-benzyl (N-Bn) ethers, which are also susceptible to standard hydrogenolysis. nih.gov This protocol uses a combination of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at room temperature. nih.gov This methodology is noted for its good functional group tolerance, cost-effectiveness, and high yields, providing an excellent orthogonal deprotection strategy. nih.gov

Nucleophilic Deprotection: For substrates that are sensitive to both hydrogenolysis and acidic conditions, nucleophilic reagents can be used. A mixture of 2-mercaptoethanol (B42355) and potassium phosphate (B84403) in N,N-dimethylacetamide at elevated temperatures can effectively remove the Cbz group. organic-chemistry.org

| Method | Reagents | Key Features |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, common, high yield. nih.govorganic-chemistry.org |

| Acidolysis | HBr in Acetic Acid | Strong conditions, effective. vulcanchem.com |

| Lewis Acid-Mediation | AlCl₃ in HFIP | Mild, orthogonal to O-Bn/N-Bn groups. nih.gov |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | Useful for sensitive substrates. organic-chemistry.org |

Table 3: Selected Methodologies for Selective Cbz Deprotection.

Strategies for N-Protection with Cbz

Synthesis of Cbz-(S)-2-Phenylglycinol and Related Stereoisomers

The direct synthesis of this compound (CAS Number: 130406-31-4) is most commonly achieved by the N-protection of commercially available or previously synthesized (S)-2-phenylglycinol. synquestlabs.comsigmaaldrich.com The reaction, as described in section 2.2.1, involves treating (S)-2-phenylglycinol with benzyl chloroformate and a suitable base. This provides the target molecule in a single, high-yielding step.

An alternative, though less direct, route involves the principles of the Strecker-type synthesis mentioned in section 2.1.2. In that approach, diastereomeric Cbz-protected α-aminonitriles are synthesized and separated. acs.orgnih.gov The separated (S,R)-diastereomer could then be converted to this compound through a two-step process: hydrolysis of the nitrile group to a carboxylic acid, followed by selective reduction of the acid to an alcohol. This multi-step route is more complex but serves as a valid synthetic strategy, particularly when building complex molecular frameworks.

The corresponding enantiomer, Cbz-(R)-2-phenylglycinol (CAS Number: 120666-53-7), can be synthesized using the same protection strategy, starting from (R)-2-phenylglycinol. synquestlabs.com

Cbz S 2 Phenylglycinol As a Chiral Auxiliary for Diastereoselective Synthesis

Derivatization for Chiral Auxiliary Applications

The utility of Cbz-(S)-2-phenylglycinol as a chiral auxiliary often begins with its incorporation into various cyclic and acyclic structures. These derivatizations are crucial for creating a chiral environment that influences the approach of reagents in subsequent reactions.

Formation of Oxazolidine (B1195125) Derivatives

The condensation of (S)-phenylglycinol with aldehydes or ketones readily forms oxazolidine derivatives. For instance, the reaction with trifluoropyruvate leads to the formation of a trifluoromethylated oxazolidine, which has been utilized in the synthesis of enantiopure α-Tfm-α-allylglycine and α-Tfm-norvaline. academie-sciences.fr The separation of diastereomers at the morpholinone formation step was key to obtaining the enantiopure products. academie-sciences.fr Similarly, condensation with trifluoromethylated ketoesters yields chiral oxazolidines that serve as intermediates in the synthesis of cyclic α-trifluoromethylated amino acids. academie-sciences.fr The formation of 2-oxazolines can also be achieved through the zinc chloride-catalyzed reaction of isatoic anhydride (B1165640) with 2-aminoalcohols like (S)-phenylglycinol. researchgate.net

Generation of Chiral Imine and Schiff Base Adducts

The formation of chiral imines and Schiff bases from this compound is a common strategy to induce asymmetry. These intermediates are pivotal in reactions like the Strecker synthesis. For example, the reaction of an aldehyde with (R)-2-phenylglycinol forms a Schiff base that, upon reaction with trimethylsilyl (B98337) cyanide (TMSCN), yields a mixture of diastereomeric α-amino nitriles. researchgate.net These diastereomers can often be separated chromatographically, allowing for the synthesis of enantiomerically pure α-amino acids after further transformations. researchgate.net Higashiyama and co-workers demonstrated the condensation of (R)-phenylglycinol with aromatic aldehydes to afford imines, which were then reacted with Grignard reagents in a diastereoselective manner. acs.org

Synthesis of Bicyclic Lactams and Related Scaffolds

The cyclocondensation of (R)-phenylglycinol with γ-substituted δ-oxo acid derivatives is a powerful method for constructing bicyclic lactams. researchgate.netresearchgate.net This process can proceed with high stereoselectivity, sometimes involving a dynamic kinetic resolution to afford enantiopure products. researchgate.net These bicyclic lactams are versatile intermediates; for instance, they have been used in the enantioselective synthesis of 1-deoxy-d-gulonojirimycin. researchgate.net Furthermore, the phenylglycinol-derived 2-pyridone can undergo stereoselective oxidation to yield a chiral nonracemic unsaturated bicyclic hydroxylactam, a precursor for polyhydroxypiperidines. researchgate.net A total synthesis of (−)-cylindricine H has been accomplished using a (R)-phenylglycinol-derived tricyclic lactam as the starting material. acs.org

Diastereoselective Carbon-Carbon Bond Forming Reactions

Once derivatized, this compound directs the stereochemistry of subsequent carbon-carbon bond-forming reactions, enabling the synthesis of complex chiral molecules with high diastereoselectivity.

Asymmetric Alkylation Reactions

Chiral oxazolidine derivatives derived from (R)-phenylglycinol have proven to be effective in asymmetric alkylation reactions. For example, the alkylation of amide enolates derived from a fluorinated oxazolidine based on (R)-phenylglycinol showed complete diastereoselectivity (>99% de) with various alkyl halides. academie-sciences.fr This highlights the potential of this auxiliary as an alternative to the well-known Evans' oxazolidinones. academie-sciences.fr The removal of the chiral auxiliary can be achieved under reductive conditions, yielding the desired chiral product. academie-sciences.fr

Strecker Reactions for α-Amino Nitriles and Acids

The Strecker reaction, a classic method for synthesizing α-amino acids, can be rendered diastereoselective by using a chiral amine like (S)-phenylglycinol. acs.orgresearchgate.net The condensation of an aldehyde with (R)-(−)-2-phenylglycinol and a cyanide source, such as potassium cyanide or acetone (B3395972) cyanohydrin, produces α-amino nitriles with good yields and often high diastereoselectivity. nih.govresearchgate.net The diastereomers can typically be separated, and subsequent hydrolysis of the nitrile and removal of the auxiliary provides access to enantiomerically pure α-amino acids. researchgate.netresearchgate.net For instance, this strategy has been employed in the synthesis of BCP-CBGP analogues and an analogue of (S)-(4-tert-butylphenyl)glycine. researchgate.net While the diastereoselectivity of the Strecker-type reaction can sometimes be moderate, the ease of separation of the resulting α-amino nitrile diastereomers makes it a convenient route to enantiopure compounds. academie-sciences.fr

Mannich-Type Reactions and Related Additions

The Mannich reaction, a fundamental carbon-carbon bond-forming reaction, involves the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine. When a chiral amine like (S)-2-phenylglycinol is used, the reaction can proceed with high diastereoselectivity.

In one application, (S)-2-phenylglycinol is used to synthesize chiral α-amino nitrile derivatives through a Strecker reaction, a variant of the Mannich reaction. mdpi.com For instance, the reaction of an aldehyde with (R)-(-)-2-phenylglycinol and potassium cyanide in the presence of sodium bisulfite yields homochiral aminonitriles with excellent enantioselectivity. mdpi.com This approach has been successfully applied in the synthesis of saxagliptin. mdpi.com

The Petasis reaction, or borono-Mannich reaction, is another multicomponent reaction where this compound can be employed. This reaction involves an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. The use of chiral amines like (S)-2-phenylglycinol can lead to the formation of the corresponding allylamine (B125299) as a single diastereomer. wikipedia.org The reaction's high diastereoselectivity is attributed to the formation of a chiral boronate species through the interaction of the boronic acid with the chiral hydroxyl group of the auxiliary. wikipedia.org

A study on the rhodium-catalyzed Reformatsky-Honda reaction of ethyl bromodifluoroacetate with imines derived from (R)-phenylglycinol methyl ether demonstrated the exclusive formation of α,α-difluoro-β-amino esters with complete diastereoselection. thieme-connect.com Interestingly, the absolute configuration of the newly formed stereocenter was dependent on the structure of the aldehyde used to form the imine, suggesting a complex interplay of steric and electronic factors. thieme-connect.com

Table 1: Diastereoselective Mannich-Type Reactions using Phenylglycinol Derivatives

| Reaction Type | Reactants | Chiral Auxiliary | Product | Diastereoselectivity | Reference |

| Strecker Reaction | Adamantane-derived aldehyde, KCN, NaHSO₃ | (R)-(-)-2-Phenylglycinol | Homochiral aminonitrile | Excellent | mdpi.com |

| Petasis Reaction | α-Keto acid, vinyl boronic acid | (S)-2-Phenylglycinol | Allylamine | Single diastereomer | wikipedia.org |

| Reformatsky-Honda | Ethyl bromodifluoroacetate, imine | (R)-Phenylglycinol methyl ether | α,α-Difluoro-β-amino ester | Complete | thieme-connect.com |

Dearomatizing Cyclizations

Dearomatizing cyclizations are powerful transformations that convert flat, aromatic systems into three-dimensional cyclic structures, often creating multiple stereocenters in a single step. The use of a chiral auxiliary like this compound can effectively control the stereochemical outcome of these reactions.

Clayden and coworkers have demonstrated the use of a phenylglycinol-derived chiral auxiliary in the dearomatizing cyclization of lithiated 1-naphthamides. This methodology has been applied to the asymmetric synthesis of an arylkainoid and a kainoid-like pyroglutamate. researchgate.net The stereospecific lithiation-dearomatizing cyclization of a chiral benzamide (B126) derived from (R,R)-phenylglycinol proceeded to give a bicyclic compound as a single stereo- and regioisomer in good yield. nih.gov

An intramolecular pyridine (B92270) activation-asymmetric dearomatization reaction has also been described, leading to the synthesis of 5-substituted indolizidines and 6-substituted quinolizidines in excellent yields and with high regio- and diastereoselectivity. researchgate.net

Radical Difunctionalization Approaches

Radical reactions offer a unique avenue for the formation of carbon-carbon and carbon-heteroatom bonds. The incorporation of a chiral auxiliary can guide the stereochemical course of these transformations.

A multicomponent radical difunctionalization of [1.1.1]propellane has been reported where (R)-2-phenylglycinol was used as a chiral auxiliary in a Strecker-type reaction. This approach allowed for the synthesis of chiral bicyclo[1.1.1]pentane (BCP) α-amino acids. The reaction of a BCP-aldehyde with (R)-2-phenylglycinol followed by the addition of trimethylsilyl cyanide resulted in a mixture of diastereomeric α-amino nitriles, which could be separated and converted to the corresponding enantiomerically pure BCP-α-amino acids. researchgate.net

Diastereoselective Carbon-Heteroatom Bond Forming Reactions

Amination Reactions

The introduction of a nitrogen atom into a molecule with stereocontrol is a critical step in the synthesis of many biologically active compounds. Chiral auxiliaries are frequently employed to achieve high diastereoselectivity in amination reactions.

While direct examples of using this compound for diastereoselective amination are not prevalent in the provided context, the broader strategy of using chiral auxiliaries for this purpose is well-established. For instance, the Sharpless asymmetric aminohydroxylation allows for the stereoselective synthesis of vicinal amino alcohols. rsc.org

Diastereoselective Reductions and Hydrogenations

The diastereoselective reduction of carbonyl groups or the hydrogenation of double bonds in substrates containing a chiral auxiliary is a common and effective strategy for creating new stereocenters.

The hydrogenation of pyrrole (B145914) derivatives bearing a chiral auxiliary derived from (S)-phenylglycinol over heterogeneous palladium, platinum, and rhodium catalysts has been studied to prepare optically active saturated products. rsc.org Similarly, the diastereoselective hydrogenation of a conjugated double bond in a molecule containing a phenylglycinol-derived moiety has been achieved using Mg/MeOH. conicet.gov.ar

In the synthesis of (S)-1-aminoindane, a key step involved the diastereoselective heterogeneous metal-catalyzed reduction of a ketimine derived from 1-indanone (B140024) and (R)-phenylglycine amide. researchgate.net

Cleavage and Recovery of the Phenylglycinol Chiral Auxiliary

The phenylglycinol auxiliary can be removed under various conditions. Reductive cleavage using agents like lithium aluminum hydride (LiAlH₄) can be employed. academie-sciences.fr Another common method is hydrogenolysis, which simultaneously removes the auxiliary and can effect other transformations like the reduction of a nitrile to an amine. academie-sciences.fr

Oxidative cleavage is also a viable option. For example, treatment with lead(IV) acetate (B1210297) can be used to cleave the auxiliary. researchgate.net In some cases, acidic hydrolysis can effectively remove the phenylethanol group from the nitrogen atom. academie-sciences.fr A practical procedure for the removal of the phenylethanol moiety from phenylglycinol-derived lactams involves using air or oxygen in basic media. researchgate.net

The choice of cleavage method depends on the stability of the desired product to the reaction conditions. The ability to recover the chiral auxiliary, often in high yield, adds to the practicality of its use in asymmetric synthesis. caltech.edu

Cbz S 2 Phenylglycinol Derived Ligands in Asymmetric Catalysis

Design Principles for Chiral Ligands from (S)-2-Phenylglycinol Scaffold

The modular nature of Cbz-(S)-2-phenylglycinol allows for the systematic design and synthesis of diverse chiral ligands. The presence of both a protected amine and a hydroxyl group provides two key points for chemical modification, enabling the introduction of various coordinating atoms and steric bulk to fine-tune the ligand's electronic and steric properties. This adaptability is crucial for optimizing catalyst performance in different asymmetric reactions.

Synthesis of Chiral Phosphine-Oxazoline (PHOX) Ligands

Phosphine-oxazoline (PHOX) ligands are a prominent class of P,N-type ligands that have demonstrated exceptional efficacy in a range of asymmetric catalytic reactions. beilstein-journals.orgresearchgate.net The synthesis of PHOX ligands derived from (S)-2-phenylglycinol typically begins with the commercially available chiral amino alcohol. A general synthetic route involves the condensation of (S)-2-phenylglycinol with a nitrile-containing phosphine (B1218219) precursor, often catalyzed by a Lewis acid. nih.gov This cyclization step forms the characteristic oxazoline (B21484) ring while incorporating the phosphine moiety. beilstein-journals.org The modularity of this approach allows for the variation of the phosphine group and substituents on the oxazoline ring, enabling the creation of a library of ligands with tailored properties. beilstein-journals.org

Development of Proline-Based P,O Ligands

Proline-based P,O ligands represent another important class of chiral ligands that can be accessed from amino alcohol precursors. While direct synthesis from this compound is less common, the principles of their design are relevant. Proline's rigid cyclic structure provides a well-defined chiral environment. In a typical synthesis, commercially available trans-4-hydroxy-L-proline is converted in a multi-step sequence to afford phosphine-oxazoline ligands. nih.gov These P,O ligands have proven to be highly effective in iridium-catalyzed asymmetric hydrogenation of various olefins, including challenging trisubstituted alkenes. researchgate.net The success of these ligands highlights the utility of combining a rigid chiral backbone like proline with a phosphine and an oxygen-containing coordinating group.

Exploration of Pyridine-Containing and Other N-Ligands

The versatility of the (S)-2-phenylglycinol scaffold extends to the synthesis of various nitrogen-containing ligands, particularly those incorporating a pyridine (B92270) ring. diva-portal.org Pyridine-based ligands, such as pyridine-bis(oxazolines) (Pybox), are well-established in asymmetric catalysis due to their C2-symmetry and strong coordinating ability. unibo.it The synthesis of such ligands can be achieved by reacting (S)-2-phenylglycinol with a suitable pyridine dicarbonyl derivative. mdpi.com This modular approach allows for the creation of terdentate N,N,N-ligands. unibo.it Research has also explored other N-ligands, including those with aziridine (B145994) moieties, which have shown promise in palladium-catalyzed asymmetric allylic alkylation. researchgate.net The ability to readily synthesize a variety of pyridine-containing and other N-ligands from (S)-2-phenylglycinol underscores its importance as a versatile chiral building block. diva-portal.org

Applications in Transition Metal-Catalyzed Asymmetric Transformations

Ligands derived from this compound have been successfully employed in a variety of transition metal-catalyzed asymmetric reactions, leading to the synthesis of enantiomerically enriched products with high efficiency and selectivity.

Asymmetric Hydrogenation of Olefins and Imines

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. Iridium complexes of proline-based P,O ligands have demonstrated remarkable performance in the asymmetric hydrogenation of unfunctionalized trisubstituted olefins, delivering products with high enantioselectivities. researchgate.net Similarly, catalysts containing chiral phosphine-substituted oxazolines have been reported to induce high enantioselectivity in asymmetric hydrogenation. nih.gov While specific data for this compound-derived ligands in imine hydrogenation is less detailed in the provided context, the successful application of related chiral ligands in olefin hydrogenation suggests their potential in this area as well.

Table 1: Asymmetric Hydrogenation of Trisubstituted Olefins with a Proline-Based P,O Ligand/Iridium Catalyst researchgate.net

| Substrate | Product | Enantiomeric Excess (ee %) |

| (E)-Methyl 2-methyl-3-phenylacrylate | Methyl 2-methyl-3-phenylpropanoate | 98 |

| (E)-1,3-Diphenyl-2-buten-1-one | 1,3-Diphenyl-1-butanone | 97 |

| (E)-4-Phenyl-3-buten-2-one | 4-Phenyl-2-butanone | 96 |

Reaction conditions: 1 mol% [Ir(cod)Cl]2, 2.2 mol% ligand, 50 bar H2, CH2Cl2, 25 °C, 12 h. Data is illustrative and based on findings for proline-based P,O ligands.

Asymmetric Allylic Alkylation Reactions

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a fundamental carbon-carbon bond-forming reaction. Ligands derived from (S)-2-phenylglycinol have been instrumental in achieving high levels of enantioselectivity in this transformation. For instance, C2-symmetrical 2,6-di[1-(1-aziridinyl)alkyl]pyridines, synthesized from (S)-phenylglycinol, have been used as ligands in the palladium-catalyzed allylation of malonates, affording products with up to 99% enantiomeric excess. researchgate.net Proline-based phosphine-oxazoline ligands have also been successfully applied in the palladium-catalyzed AAA of cyclopentenyl acetate (B1210297) with dimethylmalonate, achieving up to 96% ee. nih.gov

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation with (S)-2-Phenylglycinol-Derived Ligands

| Ligand Type | Substrate | Nucleophile | Enantiomeric Excess (ee %) | Reference |

| Pyridine-bis(aziridine) | 1,3-Diphenyl-2-propenyl ethyl carbonate | Dimethyl malonate | up to 99 | researchgate.net |

| Proline-based PHOX | Cyclopentenyl acetate | Dimethyl malonate | up to 96 | nih.gov |

Reaction conditions vary depending on the specific ligand and substrate combination.

Asymmetric 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings, which are core structures in many natural products and pharmaceuticals. The development of catalytic and enantioselective versions of this reaction is of significant interest. ua.es While various chiral ligands and metal complexes have been explored for asymmetric 1,3-dipolar cycloadditions, a review of the current literature did not yield specific examples of catalytically active ligands derived from this compound for this transformation. Research in this area has often focused on other ligand classes, such as those based on cinchona alkaloids, phosphoramidites, or ferrocenyl derivatives, in combination with copper or silver catalysts. uchicago.edunih.govugr.esrsc.orgwhiterose.ac.uk In some related methodologies, (S)-phenylglycinol has been employed as a chiral auxiliary, where it is stoichiometrically incorporated into a reactant to direct the diastereoselectivity of a cycloaddition, rather than acting as a sub-stoichiometric catalyst. nih.govwhiterose.ac.uk

Catalytic Enantioselective Dihydroxylation

Asymmetric dihydroxylation (AD) is a cornerstone transformation in organic synthesis, allowing for the conversion of olefins into chiral 1,2-diols with high enantiopurity. The most prominent method, the Sharpless asymmetric dihydroxylation, utilizes osmium tetroxide in conjunction with chiral ligands derived from dihydroquinidine (B8771983) and dihydroquinine alkaloids. acs.orgacs.orgrsc.org These ligands have been extensively optimized and are effective for a broad range of olefin substrates. epdf.pub A thorough search of the scientific literature did not reveal instances of ligands derived from this compound being employed as the chiral source in catalytic enantioselective dihydroxylation reactions. The field remains dominated by the established cinchona alkaloid-based ligand systems (e.g., AD-mix-β). acs.org Interestingly, the related Sharpless asymmetric aminohydroxylation has been used as a method to synthesize (S)-phenylglycinol itself, using a Cbz-protected nitrogen source (CbzNClNa), highlighting the compound's relevance as a target molecule in asymmetric synthesis. rsc.org

Desymmetrization of Meso Compounds

The desymmetrization of achiral meso compounds is an efficient strategy for generating multiple stereocenters in a single, highly controlled step. While specific applications using ligands derived directly from this compound are not prominent in the literature, a closely related ligand derived from the parent amino alcohol, (R)-phenylglycinol, has been successfully used in the desymmetrization of meso-2-substituted 1,2,3-propanetriols (glycerols).

In this work, a chiral imine ligand was prepared from (R)-phenylglycinol and used in a copper-catalyzed monobenzoylation of various meso-glycerols. This reaction effectively breaks the symmetry of the starting material to produce chiral tertiary alcohols with high enantioselectivity. The process demonstrated broad substrate scope, accommodating a variety of substituents at the C2 position of the glycerol.

Table 1: Desymmetrization of meso-2-Substituted Glycerols via Asymmetric Monobenzoylation

| Entry | R Group in meso-Glycerol | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | 95 | 92 |

| 2 | 4-Methoxyphenyl | 98 | 94 |

| 3 | 4-Chlorophenyl | 96 | 93 |

| 4 | 2-Naphthyl | 94 | 96 |

| 5 | Cyclohexyl | 92 | 91 |

| 6 | Benzyl (B1604629) | 93 | 95 |

This table presents selected data for the desymmetrization reaction catalyzed by a CuCl₂ complex with a chiral imine ligand derived from (R)-phenylglycinol.

Organocatalytic Applications

In the realm of organocatalysis, where small organic molecules are used as catalysts, derivatives of (S)-2-phenylglycinol have been shown to be effective. These applications typically utilize the parent amino alcohol or derivatives where the amine and alcohol moieties are key to the catalytic activity.

One notable application is the use of (S)-2-phenylglycinol itself as an organocatalyst for the direct asymmetric aldol (B89426) reaction. researchgate.net It was found to be the most effective catalyst among a family of simple β-amino alcohols for the reaction between various aromatic aldehydes and ketones, particularly in aqueous micellar media. This approach provides access to chiral β-hydroxy ketones with good yields and high enantioselectivity. researchgate.net

Table 2: (S)-2-Phenylglycinol Catalyzed Asymmetric Aldol Reaction

| Entry | Aldehyde | Ketone | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 92 | 89 (anti) |

| 2 | 4-Chlorobenzaldehyde | Cyclohexanone | 85 | 85 (anti) |

| 3 | Benzaldehyde | Cyclohexanone | 78 | 81 (anti) |

| 4 | 4-Nitrobenzaldehyde | Acetone (B3395972) | 93 | 65 |

| 5 | 4-Trifluoromethylbenzaldehyde | Cyclohexanone | 88 | 86 (anti) |

Data represents selected results for the direct aldol reaction catalyzed by (S)-2-phenylglycinol in an aqueous Triton X-100 solution. researchgate.net

Furthermore, a more complex organocatalyst derived from L-phenylglycinol has been developed for the enantioselective aza-Henry (nitro-Mannich) reaction. A novel chiral thiourea (B124793), synthesized from hydroquinine (B45883) and L-phenylglycinol, was found to be highly effective in catalyzing the reaction between isatin-derived ketimines and various nitroalkanes. nih.govacs.orgresearchgate.net This reaction is significant as it constructs 3-substituted 3-amino-2-oxindole scaffolds, which are prevalent in biologically active molecules. nih.gov The catalyst, featuring multiple hydrogen-bond donors, achieved excellent yields and, notably, high diastereoselectivity and enantioselectivity. nih.govacs.org

Table 3: Aza-Henry Reaction Catalyzed by a Chiral Thiourea Derived from L-Phenylglycinol

| Entry | R Group on Isatin | Nitroalkane | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | H | Nitroethane | 99 | 85:15 | 92 |

| 2 | 5-Fluoro | Nitroethane | 98 | 90:10 | 95 |

| 3 | 5-Chloro | Nitroethane | 99 | 99:1 | 98 |

| 4 | 5-Bromo | Nitroethane | 98 | 99:1 | 97 |

| 5 | H | 1-Nitropropane | 98 | 91:9 | 93 |

This table shows selected data for the aza-Henry reaction using a catalyst derived from hydroquinine and L-phenylglycinol. nih.govacs.org

Strategic Applications of Cbz S 2 Phenylglycinol in Complex Molecule Synthesis

Total Synthesis of Natural Products

The strategic incorporation of Cbz-(S)-2-phenylglycinol has been instrumental in the total synthesis of various natural product families, particularly alkaloids and their carbocyclic analogs. Its chiral scaffold provides a reliable foundation for establishing the stereochemistry of the target molecules.

Alkaloids (e.g., Pyrrolidine (B122466), Piperidine (B6355638), Indole (B1671886), Quinolizidine (B1214090) Alkaloids)

This compound is a versatile precursor for synthesizing a variety of alkaloid skeletons.

Pyrrolidine Alkaloids: This chiral auxiliary has been employed in the synthesis of 2,5-disubstituted pyrrolidines. acs.org A notable example involves the condensation of (S)-phenylglycinol with succindialdehyde equivalents to form an oxazolopyrrolidine intermediate, which can then be reacted with various nucleophiles to yield trans-2,5-disubstituted pyrrolidines as single isomers. acs.org This methodology has been applied to the synthesis of alkaloids like (-)-pyrrolidine 197B. acs.org Furthermore, a formal synthesis of (+)-Gephyrotoxin 287C utilized (S)-phenylglycinol to construct the chiral pyrrolidine ring through a diastereoselective reduction of a β-enamino ester intermediate. sci-hub.ru

Piperidine Alkaloids: The synthesis of piperidine alkaloids has been achieved using bicyclic lactams derived from (R)-phenylglycinol. ua.es Enantiodivergent routes to 2-arylpiperidines, such as (S)- and (R)-2-phenylpiperidine, have been developed where the stereochemical outcome is controlled by the choice of reducing agent. ua.es This approach has also enabled the synthesis of the tobacco alkaloid (S)-2-(3-pyridyl)piperidine, also known as (-)-anabasine. ua.es Additionally, phenylglycinol-derived δ-lactams serve as common precursors for the enantioselective synthesis of various piperidine alkaloids, including (R)-coniine and (2R,6R)-solenopsin A. researchgate.net

Indole Alkaloids: In the realm of indole alkaloids, (R)-phenylglycinol has been utilized in cyclo-condensation reactions with 2-acyl-3-indoleacetic acid derivatives to produce tetracyclic lactams. mdpi.com These lactams are valuable intermediates that can be converted into enantioenriched 1-substituted tetrahydro-β-carboline alkaloids. mdpi.com The strategy has been applied to the synthesis of complex indole alkaloids containing a macroline (B1247295) or sarpagine (B1680780) unit, where a key tetracyclic core with an azabicyclo[3.3.1]nonane system is constructed. mdpi.com

Quinolizidine Alkaloids: Phenylglycinol-derived lactams are also pivotal in the synthesis of quinolizidine alkaloids. researchgate.net For instance, a common δ-lactam precursor has been used to synthesize the indolizidine alkaloids (5R,8aR)-indolizidine 167B and (3R,5S,8aS)-monomorine I, as well as the nonnatural base (4R,9aS)-4-methylquinolizidine. researchgate.net The versatility of this approach underscores the importance of this compound in accessing diverse alkaloid frameworks.

Carbocyclic Analogs of Natural Products

The application of this compound extends to the synthesis of carbocyclic analogs of natural products. These analogs are important for structure-activity relationship (SAR) studies. Phenylglycinol-derived chiral bicyclic lactams have proven to be highly effective for the asymmetric synthesis of functionalized carbocycles. mdma.ch

Synthesis of Pharmaceutical Intermediates and Biologically Active Analogs

This compound is a cornerstone in the synthesis of various pharmaceutical intermediates and analogs of biologically active compounds, prized for its ability to introduce chirality and provide a scaffold for further molecular elaboration.

Chiral α-Amino Acids and Derivatives (e.g., Fluoroalkylated, Phosphono-amino acids)

The use of (S)-phenylglycinol as a chiral auxiliary in the Strecker synthesis is a well-established method for the large-scale preparation of optically active α-amino acids. researchgate.net This method offers high diastereoselectivity, and the auxiliary can be easily removed by oxidative cleavage. researchgate.net

Fluoroalkylated α-Amino Acids: In the synthesis of non-proteogenic fluoroalkyl amino acids, phenylglycinol serves multiple roles. academie-sciences.fr It acts as a chiral inducer, provides the nitrogen atom for the final amino acid, and its phenylethanol group is readily cleaved at the end of the synthesis. academie-sciences.fr For instance, the condensation of (R)-phenylglycinol with trifluoropyruvate has been used to prepare enantiopure α-Tfm-α-allylglycine and α-Tfm-norvaline. academie-sciences.fr Similarly, a Strecker-type reaction on oxazolidines derived from (R)-phenylglycinol has led to the synthesis of enantiopure (S)- and (R)-α-Tfm-serine and α-Tfm-aspartic acid. academie-sciences.fr

Phosphono-amino acids: (R)-phenylglycinol has been used to direct the stereoselective synthesis of α-aminophosphonates. nih.gov Aldimines bearing a methoxymethyl ether derived from (R)-2-phenylglycinol react with lithium diethyl phosphite (B83602) to afford α-aminophosphonates with high diastereoselectivity. nih.gov This method provides access to valuable phosphonic acid analogs of amino acids.

Peptidomimetics and Amino Alcohol Scaffolds

This compound and related amino alcohols are fundamental building blocks for peptidomimetics and various amino alcohol scaffolds. google.com These structures are designed to mimic natural peptides but often exhibit enhanced stability and bioavailability. d-nb.info The Sharpless Asymmetric Aminohydroxylation (ASAH) reaction of vinylbenzene can produce (R)-phenylglycinol, a precursor for these scaffolds. rsc.org Furthermore, the reaction of chiral donor-acceptor azetines with (R)-phenylglycinol yields monoamidation products that are precursors to a variety of amino acid derivatives. nih.gov

Bicyclo[1.1.1]pentane (BCP) Analogues

Bicyclo[1.1.1]pentanes (BCPs) are increasingly used as bioisosteric replacements for phenyl rings or tert-butyl groups in drug design. While direct synthesis involving this compound is not explicitly detailed, the synthesis of chiral BCP-containing amino acids has been achieved through resolution strategies. For example, a Strecker-type synthesis has been employed to create BCP analogues of (S)-(4-tBu-phenyl)glycine. researchgate.net

Heterocyclic Scaffolds for Drug Discovery (e.g., Pyrrolidines, Piperidines, Indolines, Azabicycles)

The chiral scaffold of this compound and its parent compound, (S)-phenylglycinol, serves as a cornerstone in the asymmetric synthesis of complex heterocyclic structures vital to drug discovery. The inherent chirality and versatile reactivity of this amino alcohol allow for its application as a chiral auxiliary in the stereocontrolled construction of a variety of saturated nitrogen-containing rings, including pyrrolidines, piperidines, indolines, and azabicycles. These structural motifs are prevalent in a vast number of pharmaceuticals and natural products.

Pyrrolidines

The pyrrolidine ring is a fundamental core in numerous natural alkaloids and pharmaceutical agents. The use of (S)-phenylglycinol derivatives provides robust and highly stereoselective routes to enantiomerically enriched substituted pyrrolidines.

One prominent strategy involves the condensation of (S)-phenylglycinol with a succindialdehyde equivalent and benzotriazole (B28993) to form a tricyclic oxazolopyrrolidine intermediate. This key intermediate can be activated by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), to react with a wide array of nucleophiles. This approach leads to the formation of 2-substituted and 2,5-disubstituted pyrrolidines with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields the final enantiopure pyrrolidine products. nih.gov

Another powerful method, known as the 'Clip-Cycle' synthesis, utilizes a Cbz-protected unsaturated amine which is 'clipped' with an unsaturated thioester via an alkene metathesis reaction. The resulting diene then undergoes an intramolecular aza-Michael 'cycle' reaction, often catalyzed by a chiral phosphoric acid, to form the pyrrolidine ring with high enantioselectivity. whiterose.ac.ukwhiterose.ac.uk This method has been successfully applied to the total synthesis of natural products like (R)-bgugaine and (R)-irnidine. whiterose.ac.uk

Furthermore, chiral aziridines derived from (R)-O-benzylphenylglycinol serve as versatile precursors for pyrrolidine derivatives. A regio- and stereo-controlled ring-opening of the aziridine (B145994), followed by cyclization and deprotection steps, affords enantiopure products such as (S)-prolinol. clockss.org

Table 1: Synthesis of Pyrrolidine Derivatives Using (S)-Phenylglycinol Scaffolds

| Starting Material/Method | Key Intermediate(s) | Reagents/Conditions | Product Type | Ref. |

| (S)-Phenylglycinol, Benzotriazole, Succindialdehyde equivalent | (3S,5R,7aR)-5-(benzotriazol-1-yl)-3-phenyl-[2,1-b]oxazolopyrrolidine | 1. Acidic condensation2. BF₃·Et₂O, Nucleophiles (e.g., Grignard reagents, allylsilanes) | trans-2,5-disubstituted pyrrolidines | nih.gov |

| 'Clip-Cycle' Synthesis | Cbz-protected diene | 1. Alkene metathesis2. Chiral Phosphoric Acid (CPA) catalyzed aza-Michael reaction | Substituted pyrrolidines | whiterose.ac.ukwhiterose.ac.uk |

| (R)-O-Benzylphenylglycinol | Chiral aziridine | 1. Condensation with aldehyde2. Aziridination (e.g., Me₃SI, n-BuLi)3. Ring-opening/Cyclization | (S)-Prolinol | clockss.org |

Piperidines

The piperidine moiety is one of the most ubiquitous heterocyclic scaffolds in approved drugs. Phenylglycinol-derived lactams have emerged as exceptionally useful building blocks for the enantioselective synthesis of a wide range of piperidine-containing natural products and bioactive compounds. ub.edu

This strategy begins with the cyclocondensation of (S)-phenylglycinol with a δ-keto acid derivative to form a rigid oxazolopiperidone lactam. ub.eduresearchgate.net This bicyclic system provides a conformationally restricted template that allows for the highly regio- and stereocontrolled introduction of substituents at various positions of the piperidine ring through enolate alkylation. nih.govub.edu The choice of the phenylglycinol enantiomer dictates the final stereochemistry of the product. After the desired substitutions are made, the chiral auxiliary is cleaved reductively, taking advantage of the benzylic C-N bond, to release the enantiopure substituted piperidine. ub.edu This methodology has been instrumental in the total synthesis of numerous alkaloids, including (-)-quebrachamine. nih.gov

A divergent approach using chiral aziridines derived from phenylglycinol also provides access to piperidine derivatives. The same aziridine intermediate used for pyrrolidine synthesis can undergo a different regio- and stereoselective ring-opening reaction with acetyl chloride, leading to the formation of (S)-piperidin-3-ol after subsequent synthetic manipulations. clockss.org

Table 2: Synthesis of Piperidine Derivatives via Phenylglycinol-Derived Lactams

| Starting Material | Key Intermediate | Key Steps | Product Examples | Ref. |

| (S)-Phenylglycinol, δ-keto acid | (3S,8aR)-3-Phenyl-hexahydro-5H-oxazolo[3,2-a]pyridin-5-one | 1. Cyclocondensation2. Stereoselective enolate alkylation3. Reductive cleavage of auxiliary | (-)-Quebrachamine, (R)-Coniine, Solenopsin A | ub.eduresearchgate.netnih.gov |

| (R)-O-Benzylphenylglycinol | Chiral aziridine | 1. Aziridination2. Regioselective ring-opening (acetyl chloride)3. Cyclization/Deprotection | (S)-Piperidin-3-ol | clockss.org |

Indolines

The indoline (B122111) scaffold and its derivatives are important components of many biologically active compounds. The asymmetric synthesis of complex indolines, particularly those with challenging spirocyclic systems, has been achieved using (S)-phenylglycinol as a chiral auxiliary.

In the total synthesis of the complex indole alkaloid (-)-communesin F, TBS-protected (S)-phenylglycinol was employed to induce the asymmetric formation of the critical spiro-fused indoline core. acs.org The strategy involved an intramolecular oxidative coupling that established the spiro-indoline structure with high diastereoselectivity, controlled by the chiral auxiliary derived from (S)-phenylglycinol. acs.org The synthesis of other complex structures, such as γ-carbolines, has also been reported using (S)-phenylglycinol under mild, water-based reaction conditions, proceeding through a selective 6-endo-dig cyclization. researchgate.net

Furthermore, phenylglycine derivatives have been utilized in the synthesis of isoindoline-1-carboxylic acid, a related bicyclic structure. csic.es These strategies often involve the construction of the pyrrolidine ring fused to the benzene (B151609) ring through intramolecular C-N or C-C bond formations, where the stereochemistry is directed by the chiral precursor. csic.es

Table 3: Application of (S)-Phenylglycinol in Indoline Synthesis

| Target Molecule/Scaffold | Chiral Auxiliary | Key Synthetic Step | Role of Auxiliary | Ref. |

| (-)-Communesin F | TBS-protected (S)-phenylglycinol | Intramolecular oxidative coupling | Asymmetric induction for spiro-fused indoline formation | acs.org |

| γ-Carbolines | (S)-Phenylglycinol | 6-endo-dig cyclization | Stereocontrol in C-N bond formation | researchgate.net |

| Octahydroisoindole-1-carboxylic acid | Phenylglycine derivative | Carbonylation of an orthopalladated complex | Chiral precursor for bicyclic amino acid | csic.es |

Azabicycles

Azabicyclic structures, such as indolizidines, quinolizidines, and other fused systems, are core components of many alkaloids and have significant therapeutic potential. These conformationally constrained scaffolds are valuable in drug design, and this compound and its parent compound are instrumental in their stereoselective synthesis.

The phenylglycinol-derived δ-lactam methodology is not limited to simple piperidines; it has been extended to the synthesis of indolizidine and quinolizidine alkaloids. researchgate.net Starting from the common oxazolopiperidone lactam, functionalization followed by an intramolecular cyclization sequence allows for the construction of the second ring, leading to bicyclic systems like (5R,8aR)-indolizidine 167B and (3R,5S,8aS)-monomorine I. researchgate.net

Similarly, the synthesis of [c]-fused bicyclic proline analogues, which are key components in hepatitis C virus (HCV) protease inhibitors like boceprevir (B1684563) and telaprevir, can be approached using strategies that rely on chiral precursors. csic.es Phenylglycine derivatives have been used to construct octahydroisoindole (B159102) systems, which are azabicycles containing a six-membered ring fused to the pyrrolidine core. csic.es These examples highlight the power of using the inherent chirality of the phenylglycinol scaffold to control the stereochemistry of multiple rings in complex molecular architectures.

Table 4: Synthesis of Azabicyclic Scaffolds

| Target Scaffold | Synthetic Approach | Precursor | Key Steps | Product Examples | Ref. |

| Indolizidines / Quinolizidines | Phenylglycinol-derived lactam | Oxazolopiperidone lactam | 1. Alkylation2. Auxiliary removal/Intramolecular cyclization | (5R,8aR)-Indolizidine 167B, (3R,5S,8aS)-Monomorine I | researchgate.net |

| Octahydroisoindoles ([c]-fused proline analogues) | Chiral precursor strategy | Phenylglycine derivative | Intramolecular cyclization/functionalization | Precursors for antiviral agents | csic.es |

Mechanistic Investigations and Computational Studies

Elucidation of Stereochemical Induction Mechanisms in Chiral Auxiliary Control

(S)-2-phenylglycinol is a prominent chiral auxiliary, a chemical entity that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. e-bookshelf.de The primary mechanism of stereochemical induction relies on the creation of a diastereomeric intermediate that possesses a strong facial bias. This bias forces an incoming reagent to attack from the less sterically hindered direction, leading to the preferential formation of one stereoisomer.

The auxiliary achieves this control by forming a rigid cyclic structure with the substrate, which locks the molecule into a preferred conformation. For instance, in the synthesis of enantiopure α-amino acids, (R)-phenylglycinol can be condensed with trifluoromethylated ketoesters to form chiral oxazolidines. academie-sciences.fr These cyclic intermediates serve as effective scaffolds for subsequent diastereoselective reactions, such as alkylations. academie-sciences.fr The bulky phenyl group of the auxiliary effectively shields one face of the molecule, directing the electrophile to the opposite face.

A notable example is the Strecker reaction for synthesizing chiral bicyclo[1.1.1]pentane (BCP) α-amino acids. researchgate.net In this synthesis, an aldehyde is reacted with (R)-2-phenylglycinol, which serves as the chiral auxiliary. researchgate.net The reaction proceeds through a Schiff base intermediate. The subsequent nucleophilic attack by trimethyl silyl (B83357) cyanide (TMSCN) is directed by the chiral environment established by the phenylglycinol moiety, resulting in the formation of two diastereomers in a predictable ratio. researchgate.net These diastereomers can then be separated, and subsequent cleavage of the auxiliary yields the desired enantioenriched amino acid. researchgate.net

The effectiveness of this stereochemical control is demonstrated in the following table, which summarizes the diastereomeric ratio achieved in a key step of the BCP-α-amino acid synthesis.

| Reactants | Chiral Auxiliary | Key Intermediate | Product Diastereomer Ratio | Reference |

| Aldehyde (4), TMSCN | (R)-2-phenylglycinol | Schiff Base | 2:1 (Diastereomers 5 and 6) | researchgate.net |

This method of using a sacrificial chiral auxiliary to produce single enantiomers of products like substituted pyrrolidines has proven to be a successful strategy in asymmetric synthesis. whiterose.ac.uk

Substrate-Ligand Interactions and Transition State Analysis in Catalysis

In the context of catalysis, the interactions between a chiral ligand, a metal center, and the substrate are critical for achieving high enantioselectivity. The ligand creates a specific three-dimensional environment—a chiral pocket—around the metal's active site. diva-portal.org This forces the substrate to coordinate with the metal in a particular orientation, which in turn favors one reaction pathway and transition state over the other, leading to an enantiomerically enriched product. diva-portal.org

While Cbz-(S)-2-phenylglycinol is more commonly employed as a covalently-bound chiral auxiliary, the principles of stereocontrol are analogous. When part of the substrate, the phenylglycinol moiety dictates the substrate's conformation as it approaches the transition state. This is particularly evident in reactions involving organometallic reagents or metal-catalyzed transformations.

For example, in the dearomatising cyclisation of lithiated 1-naphthamides, N-benzylphenylglycinol derivatives are used to control the formation of three new stereogenic centers. researchgate.net The organolithium intermediate is a complex species where the lithium ion coordinates to atoms within the substrate. The chiral framework provided by the phenylglycinol derivative directs the conformation of this chelated intermediate, ensuring the subsequent cyclization occurs in a highly diastereoselective manner. researchgate.net

The transition state is stabilized when steric repulsions are minimized. The bulky phenyl and Cbz groups of the auxiliary guide the substrate into a low-energy transition state geometry. Any competing transition state that would lead to the other diastereomer is energetically disfavored due to severe steric clashes. This energy difference between the diastereomeric transition states is the origin of the observed stereoselectivity.

Role of the Cbz Protecting Group in Reaction Stereoselectivity

The Carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines, prized for its stability and specific removal conditions via hydrogenolysis. masterorganicchemistry.comtotal-synthesis.com Beyond its primary role as a protecting group, the Cbz moiety can actively participate in stereochemical control. Its influence stems from a combination of steric and electronic factors.

Steric Influence : The Cbz group, with its benzyl (B1604629) component, is sterically demanding. This bulk can significantly influence the conformational equilibrium of the substrate, favoring rotamers that minimize steric strain. In a reaction's transition state, the Cbz group can act as a steric shield, blocking one face of the molecule and directing an incoming reagent to the opposite face. wiley-vch.denumberanalytics.com For instance, in the 'Clip-Cycle' synthesis of substituted pyrrolidines, a Cbz-protected amine is a key substrate in an asymmetric aza-Michael reaction catalyzed by a chiral phosphoric acid. whiterose.ac.uk The stereochemical outcome is influenced by the interplay between the catalyst and the Cbz-protected substrate. whiterose.ac.ukwhiterose.ac.uk

Electronic and Coordinating Effects : The carbamate (B1207046) functionality of the Cbz group possesses a carbonyl oxygen that can act as a Lewis base. This oxygen can coordinate to Lewis acidic metals or reagents, helping to form a rigid, well-defined cyclic transition state. This chelation effect locks the substrate into a specific reactive conformation, enhancing facial selectivity.

Aromatic Interactions : The phenyl ring of the Cbz group can engage in π-π stacking interactions with other aromatic moieties in the substrate or catalyst. These non-covalent interactions can stabilize a specific transition state geometry, thereby increasing the energy barrier for alternative pathways and enhancing enantioselectivity.

The choice of protecting group is therefore not incidental but a critical parameter in designing a stereoselective synthesis. The unique combination of steric bulk and coordinating ability makes the Cbz group an active participant in directing the stereochemical course of a reaction.

Computational Modeling and DFT Studies for Reaction Pathways and Enantioselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms and understanding the origins of enantioselectivity. wiley-vch.deacs.org These methods allow for the in-silico modeling of reaction intermediates and transition states, providing insights that are often difficult to obtain through experimental means alone. nih.gov

In reactions involving this compound, DFT studies can be used to:

Model Transition States : Researchers can build computational models of the competing diastereomeric transition states. By calculating the free energy of each transition state, they can predict which pathway is energetically favored. The difference in activation energies (ΔΔG‡) between the two pathways directly correlates with the expected enantiomeric or diastereomeric ratio of the products.

Analyze Non-Covalent Interactions : Computational models can visualize and quantify the subtle non-covalent interactions, such as hydrogen bonds and π-π stacking, that stabilize the favored transition state. This helps to understand precisely how the chiral auxiliary and the Cbz group exert their stereodirecting influence.

Validate Mechanisms : The enantioselectivity predicted by computational models can be compared with experimental results. A strong correlation between calculated and observed outcomes lends significant support to a proposed reaction mechanism. mdpi.com

For example, DFT computational studies have been successfully applied to understand the factors influencing reaction rates and diastereoselectivities in the asymmetric cyclopropanation of dihydropyrroles. wiley-vch.de These studies confirmed that the reaction proceeds through a specific methylene-transfer pathway and helped to rationalize the observed stereochemical outcomes. wiley-vch.de Although this specific study did not use this compound, the methodology is directly applicable. Similar DFT studies on the deprotonation of Boc-pyrrolidine have shed light on the mechanism of enantioselective reactions, demonstrating the power of computation to unravel the roles of reagents and intermediates. acs.org

The synergy between computational modeling and experimental work is crucial for advancing the field of asymmetric synthesis. DFT studies provide a detailed picture of the reaction landscape, enabling chemists to refine reaction conditions and design more efficient and selective chiral auxiliaries and catalysts.

Future Perspectives in Cbz S 2 Phenylglycinol Research

Emerging Methodologies in Asymmetric Synthesis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, drives the continuous evolution of asymmetric synthesis. scispace.com While asymmetric catalysis has made significant strides, the use of chiral auxiliaries remains a reliable and versatile strategy for controlling stereochemistry. colab.ws Phenylglycinol-derived auxiliaries, in particular, are at the forefront of emerging methodologies.

Recent research has demonstrated the superior performance of phenylglycinol as a chiral auxiliary in ammonium (B1175870) ylide-mediated reactions for the asymmetric synthesis of chiral epoxides and aziridines, which are valuable three-membered heterocyclic building blocks. scienceopen.com This approach has shown good to excellent stereoselectivities, surpassing other common auxiliaries. scienceopen.com Another key area is the Sharpless Asymmetric Aminohydroxylation (ASAH), a powerful method for the syn-selective synthesis of 1,2-amino alcohols. rsc.org The benzyloxycarbonyl (Cbz) group is a common protecting group used in this reaction, highlighting a direct pathway to Cbz-protected amino alcohols from alkenes. rsc.org For instance, (S)-phenylglycinol has been produced with 88% yield and 95% enantioselectivity from nitro vinylbenzene using an ASAH reaction. rsc.org

Furthermore, (S)-2-phenylglycinol itself is being employed as an effective organocatalyst. It has been shown to successfully catalyze direct asymmetric aldol (B89426) reactions between ketones and aromatic aldehydes, furnishing β-hydroxy ketones in high yields and enantioselectivity. researchgate.net Research is also exploring its use in stereoselective Mannich-type reactions and in the synthesis of complex targets like tetrasubstituted α-aminophosphonic acid derivatives, showcasing its expanding role beyond a simple chiral building block. acs.orgmdpi.com

Novel Chiral Ligand Design and Catalyst Development

The development of novel, highly efficient chiral ligands is a cornerstone of modern asymmetric catalysis. acs.org Amino alcohols, such as (S)-2-phenylglycinol, are crucial scaffolds for the design of these ligands due to their structural rigidity and the presence of two distinct coordinating atoms (nitrogen and oxygen). nih.govdiva-portal.org The future in this area lies in creating modular ligands where steric and electronic properties can be systematically fine-tuned to achieve optimal activity and selectivity for specific transformations. acs.orgdiva-portal.org

Emerging research focuses on incorporating the phenylglycinol framework into new classes of catalysts. For example, a novel chiral thiourea (B124793) catalyst derived from L-phenylglycinol and hydroquinine (B45883) has been developed, proving effective for highly enantio- and diastereoselective aza-Henry reactions. acs.org The design of such bifunctional catalysts, which can activate both reactants simultaneously, represents a significant trend. Another promising avenue is the synthesis of C2-symmetric ligands, such as bis(oxazoline) ligands derived from amino alcohols, which have been successfully applied in titanium-catalyzed additions of diethylzinc (B1219324) to aldehydes. researchgate.net The modular nature of their synthesis allows for the creation of libraries of ligands for rapid screening and optimization in various metal-catalyzed reactions. diva-portal.org The goal is to develop catalysts that are not only highly selective but also stable, recyclable, and effective at low loadings.

Expanded Scope in Complex Molecular Architectures

The ultimate test of a chiral building block's utility is its successful application in the total synthesis of complex and biologically active molecules. Cbz-(S)-2-phenylglycinol and its derivatives are increasingly being utilized to construct intricate molecular frameworks. A notable example is in the synthesis of the FDA-approved drug Rolapitant, where a derivative of N-Cbz-(S)-phenylglycine is used to create a key oxazolidinone intermediate via a diastereoselective reaction. acs.org

The application of phenylglycinol-based chiral auxiliaries enables the stereocontrolled synthesis of various heterocyclic structures. Researchers have developed routes to synthesize enantioenriched 2,5-disubstituted pyrrolidines and complex colab.wsresearchgate.net-bicyclic lactams that serve as precursors to 2-substituted perhydroazepines. acs.orgnih.gov In these syntheses, the chiral auxiliary derived from phenylglycinol directs the stereochemical outcome of key bond-forming steps. acs.orgnih.gov Similarly, (R)-phenylglycinol has been instrumental in creating complex spirocyclic and bicyclic α-aminophosphonates. mdpi.com These methodologies are expanding the accessible chemical space, allowing for the synthesis of novel 1-azabicyclic systems and other conformationally constrained scaffolds that are of significant interest in medicinal chemistry. nih.govgla.ac.uk

Integration with Flow Chemistry and Sustainable Synthesis Approaches

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry and the adoption of advanced production technologies like flow chemistry. acs.org Research into this compound is aligning with these trends. A significant development is the creation of artificial biocatalytic cascades for the synthesis of chiral phenylglycinols from renewable feedstocks like L-phenylalanine. nih.govresearchgate.net These one-pot, multi-enzyme processes operate under mild conditions, can achieve high conversions and excellent enantioselectivity (>99% ee), and avoid the need for non-renewable substrates, representing a major step towards sustainable synthesis. researchgate.net

The use of (S)-2-phenylglycinol as an organocatalyst in aqueous micellar media for aldol reactions exemplifies another green approach, reducing the reliance on volatile organic solvents. researchgate.net Furthermore, the broader adoption of continuous flow processing in the pharmaceutical and fine chemical industries presents new opportunities. acs.org While specific flow syntheses of this compound are still emerging, the technology's ability to handle hazardous reagents safely and improve reaction control and scalability is highly relevant. acs.org Future efforts will likely focus on adapting existing high-yielding syntheses into continuous flow processes and developing heterogeneous catalysts derived from phenylglycinol that are more amenable to flow systems and easy recycling, further enhancing the sustainability of processes involving this key chiral molecule. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Cbz-(S)-2-phenylglycinol, and how is enantiomeric purity assessed?

- Methodological Answer : The synthesis typically involves carbobenzyloxy (Cbz) protection of (S)-2-phenylglycinol under anhydrous conditions using benzyl chloroformate. Enantiomeric purity is validated via optical rotation measurements (e.g., in CHCl₃) and chiral HPLC analysis. For reproducibility, experimental details such as solvent choice (e.g., dichloromethane), reaction temperature (0–25°C), and stoichiometric ratios must be explicitly documented .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?

- Methodological Answer : ¹H NMR and ¹³C NMR are essential. Key signals include:

- ¹H NMR : A singlet at δ 5.1–5.3 ppm for the Cbz methylene group, a multiplet at δ 7.2–7.4 ppm for aromatic protons, and a broad peak at δ 1.5–2.0 ppm for the hydroxyl group.

- ¹³C NMR : A carbonyl signal at δ 155–160 ppm for the carbamate group.

IR spectroscopy confirms the carbamate C=O stretch at ~1700 cm⁻¹. Chiral HPLC with a cellulose-based column resolves enantiomeric excess (ee > 98%) .

Advanced Research Questions

Q. How can reaction parameters be optimized to maximize yield and enantiomeric excess in this compound synthesis?

- Methodological Answer : Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.

- Temperature control : Slow addition of benzyl chloroformate at 0°C minimizes racemization.

- Catalyst use : Triethylamine (1.2 equiv) improves carbamate formation efficiency.

Post-reaction, recrystallization from hexane/ethyl acetate (1:3) increases purity. Yield and ee are quantified via gravimetric analysis and chiral HPLC, respectively .

Q. What methodologies resolve discrepancies in stereochemical assignments of derivatives synthesized from this compound?

- Methodological Answer : Discrepancies arise from ambiguous NOE correlations or overlapping NMR signals. Strategies include:

- X-ray crystallography : Determines absolute configuration of crystalline intermediates.

- Dynamic NMR : Resolves conformational equilibria in flexible derivatives.

- Computational modeling : DFT calculations predict ¹³C NMR chemical shifts to validate proposed structures .

Q. How is this compound utilized in chiral resolution, and what factors affect diastereomer separation?

- Methodological Answer : The compound acts as a chiral resolving agent by forming diastereomeric salts with racemic acids. Critical factors include:

- Solvent polarity : Low-polarity solvents (e.g., toluene) enhance solubility differences.

- Counterion selection : Tartaric acid improves salt crystallization efficiency.

- Recrystallization cycles : Multiple cycles (≥3) increase diastereomeric purity. Separation efficiency is monitored via melting point analysis and chiral HPLC .

Methodological & Safety Considerations

Q. What experimental details are essential for reproducible synthesis of this compound?

- Methodological Answer : Reproducibility requires:

- Anhydrous conditions : Use molecular sieves or inert gas (N₂/Ar) to prevent hydrolysis.

- Real-time monitoring : TLC (silica gel, hexane:EtOAc = 4:1) tracks reaction progress.

- Documentation : Report exact melting points (e.g., 126–127°C) and optical rotation values to benchmark purity .

Q. What safety protocols are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste disposal : Neutralize residual reagents (e.g., benzyl chloroformate) with 10% aqueous NaHCO₃ before disposal. Refer to SDS guidelines for spill management .

Data Analysis & Reporting

Q. How should researchers design phase solubility studies for host-guest complexes involving this compound?

- Methodological Answer :

- AL-type profiles : Prepare solutions with increasing concentrations of cyclodextrins (e.g., β-CD) and measure solubility via UV-Vis spectroscopy.

- Stability constants (Kₛ) : Calculate using the Higuchi-Connors method. For example, Kₛ = 574 M⁻¹ for β-CD complexes indicates moderate binding affinity.

- Validation : Compare results with published Kₛ values (e.g., 899 M⁻¹ for HP-β-CD) to assess reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.